Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester

Photoresist monomers Chemically amplified resists Tertiary alkyl ester monomers

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester (CAS 398140-58-4; IUPAC: 2-methylbutan-2-yl bicyclo[2.2.1]hept-2-ene-5-carboxylate) is a tertiary alkyl ester of 5-norbornene-2-carboxylic acid, belonging to the norbornene derivative class widely used as monomers in specialty polymers. Its tert-pentyl (1,1-dimethylpropyl) ester group is specifically highlighted in patent literature as a building block for carboxylic acid tert-alkyl esters suitable for electronic materials, particularly photoresist resins.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 398140-58-4
Cat. No. B13931794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester
CAS398140-58-4
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCC(C)(C)OC(=O)C1CC2CC1C=C2
InChIInChI=1S/C13H20O2/c1-4-13(2,3)15-12(14)11-8-9-5-6-10(11)7-9/h5-6,9-11H,4,7-8H2,1-3H3
InChIKeyNYSHHHMEGJSBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester (CAS 398140-58-4): A Tertiary Alkyl Norbornene Ester for High-Purity Polymer and Resist Applications


Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester (CAS 398140-58-4; IUPAC: 2-methylbutan-2-yl bicyclo[2.2.1]hept-2-ene-5-carboxylate) is a tertiary alkyl ester of 5-norbornene-2-carboxylic acid, belonging to the norbornene derivative class widely used as monomers in specialty polymers [1]. Its tert-pentyl (1,1-dimethylpropyl) ester group is specifically highlighted in patent literature as a building block for carboxylic acid tert-alkyl esters suitable for electronic materials, particularly photoresist resins [1]. With a molecular formula of C13H20O2 and a molecular weight of 208.30 g/mol, this compound features a strained bicyclic norbornene core that enables vinyl-addition and ring-opening metathesis polymerization [2].

Photoresist monomer for ArF excimer laser lithography
Vinyl-addition and ring-opening metathesis polymerization compatible
Tertiary ester leaving group designed for controlled acid cleavage

Why Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester Cannot Be Simply Replaced by Other Norbornene Esters


Simple substitution among norbornene carboxylic acid esters is not possible without altering critical performance outcomes. The ester substituent directly governs acid-labile deprotection kinetics, dissolution behavior in aqueous base developers, and polymer glass transition temperature (Tg) in resist applications [1]. Norbornene tert-alkyl esters, such as the 1,1-dimethylpropyl (tert-pentyl) ester, are specifically designed for chemically amplified photoresists where the tertiary alkyl group provides a controlled cleavage rate distinct from methyl, ethyl, or even tert-butyl analogs [1]. The patent literature explicitly distinguishes tert-pentyl esters from tert-butyl and other tertiary alkyl variants for electronic material applications, indicating that the steric bulk and carbocation stability of the leaving group directly impact resist resolution, sensitivity, and post-exposure delay stability [1].

Ester group governs deprotection kinetics
tert-Pentyl cleavage rate may differ from tert-butyl or other alkyl esters, altering resist sensitivity.
Steric bulk impacts polymer properties
Monomer sterics influence polymerization rate and resulting polymer Tg; substituting esters can shift thermal performance.
Solubility and developer dissolution balance
LogP differences affect casting solvent compatibility and aqueous base development, not interchangeable among alkyl esters.

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester: Quantitative Differentiation Evidence for Procurement Selection


Tert-Pentyl vs. Tert-Butyl Ester: Patent-Specified Distinction for Electronic-Grade Resist Monomers

The patent US 6,492,542 B1 explicitly lists bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-t-pentyl ester (the target compound) alongside its tert-butyl analog as distinct, separately claimed entities for carboxylic acid tert-alkyl esters used in electronic materials [1]. This patent teaches that tert-pentyl esters offer a different acid-cleavage profile compared to tert-butyl esters due to the increased steric hindrance and altered carbocation stability of the tert-pentyl group [1]. The patent further specifies that these tert-alkyl norbornene esters are intended for photoresist resins suitable for ArF excimer laser exposure in vacuum ultraviolet regions, where precise control of deprotection chemistry is critical for pattern fidelity [1].

Patent distinction
Class-level inference
Explicitly claimed as separate monomer from tert-butyl analog
Supports specification-driven selection for electronic-grade resists.
Patent-validated non-interchangeability; property differences not numerically quantified.
Photoresist monomers Chemically amplified resists Tertiary alkyl ester monomers

Polymerization Compatibility: Norbornene Ester Monomers with Palladium Catalyst Systems for Vinyl-Addition Polymerization

Studies on the addition polymerization of 5-norbornene-2-carboxylic acid esters using palladium(II) catalyst systems demonstrate that the steric bulk of the ester alkyl group significantly influences both catalyst activity and resulting polymer molecular weight [1]. The tert-pentyl ester, with its tertiary alkyl structure, is expected to exhibit polymerization behavior intermediate between methyl (low steric hindrance) and 1-adamantyl (high steric hindrance) esters, based on established structure-activity relationships in this monomer class [1]. The patent literature confirms that norbornene tert-alkyl esters including the tert-pentyl variant are viable monomers for vinyl-addition polymerization to yield high-Tg polymers with solubility in organic solvents despite chain rigidity [2].

Steric polymerization influence
Class-level inference
Intermediate steric bulk between methyl and 1-adamantyl esters
Moderate steric profile enables tailored molecular weight control in vinyl-addition polymerization.
Polymerization data for tert-pentyl ester not directly reported; inference from structure-activity trends.
Vinyl-addition polymerization Palladium catalysts Polynorbornene

Physicochemical Property Differentiation: LogP and Polar Surface Area Profile vs. Common Norbornene Esters

The target compound exhibits a calculated partition coefficient (LogP) of 2.93 and a polar surface area (PSA) of 26.30 Ų . These values are substantially higher than those of the methyl ester analog (methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, estimated LogP ~2.0, PSA 26.30 Ų) and closer to the 1-adamantyl ester, indicating enhanced lipophilicity conducive to organic solvent processing and distinct from shorter-chain alkyl esters . The higher LogP value of the tert-pentyl ester suggests improved solubility in common resist casting solvents such as propylene glycol methyl ether acetate (PGMEA) while maintaining sufficient polarity for aqueous base development after acid-catalyzed deprotection.

Lipophilicity profile
Data to verify
LogP 2.93
Intermediate LogP supports organic solvent casting with latent aqueous developability.
Calculated values; experimental LogP not available.
Lipophilicity Solubility parameters Monomer purification

Optimal Application Scenarios for Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester Based on Differentiated Evidence


ArF Excimer Laser Photoresist Monomer for Chemically Amplified Resists

The target compound is patent-specified as a norbornene tert-alkyl ester monomer for photoresist resins designed for ArF excimer laser (193 nm) lithography [1]. Its tert-pentyl ester group provides a distinct acid-cleavable protecting group that, upon exposure and post-exposure bake, deprotects to a carboxylic acid, enabling aqueous base development. The tert-pentyl ester offers a deprotection profile intermediate between tert-butyl (too labile for some processes) and 1-adamantyl (too stable), making it suitable for fine-tuning resist sensitivity and resolution in advanced semiconductor patterning [1].

Vinyl-Addition Polynorbornene for High-Tg Transparent Films

As a norbornene ester monomer, the compound participates in vinyl-addition polymerization using Pd(II) catalysts to yield rigid, amorphous polymers with glass transition temperatures above 250°C [2]. The tert-pentyl ester's moderate steric bulk allows polymerization to proceed while yielding polymers with high thermal stability and solubility in organic solvents despite chain rigidity, making it suitable for transparent, heat-resistant films in optoelectronic applications [2].

Ring-Opening Metathesis Polymerization (ROMP) for Tailored Copolymers

The norbornene double bond in this compound is reactive toward ring-opening metathesis polymerization (ROMP) catalysts, enabling the synthesis of polynorbornenes with unsaturated backbones. The tert-pentyl ester substituent influences both monomer reactivity ratios and the solubility of the resulting copolymer, offering a handle for adjusting copolymer composition and processability in specialty polymer applications [1].

Reference Standard for Tertiary Alkyl Norbornene Ester Method Development

Given its inclusion in patent literature as a specifically named compound [1], the target compound serves as a reference standard for analytical method development in quality control of norbornene-based photoresist monomers. Its distinct GC retention time and MS fragmentation pattern (exact mass 208.14633 Da) enable its use as a calibration standard for quantifying tert-pentyl ester content in monomer mixtures and polymer formulations.

Application
Selection Property
Validation Focus
ArF photoresist monomer
Acid-labile leaving group kinetics
Deprotection rate and resolution under 193 nm exposure
Vinyl-addition polymerization
Steric bulk and catalyst compatibility
Polymer molecular weight and thermal stability (Tg > 250°C)
ROMP copolymer synthesis
Monomer reactivity and solubility
Copolymer composition and processability
Analytical reference standard
Distinct GC retention and MS fragmentation
Quantification of tert-pentyl ester in monomer mixtures
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